N-(4-Chlorophenyl)-4-methyl-N-(4-nitrobenzyl)benzenesulfonamide
CAS No.:
Cat. No.: VC17417540
Molecular Formula: C20H17ClN2O4S
Molecular Weight: 416.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17ClN2O4S |
|---|---|
| Molecular Weight | 416.9 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-4-methyl-N-[(4-nitrophenyl)methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C20H17ClN2O4S/c1-15-2-12-20(13-3-15)28(26,27)22(18-10-6-17(21)7-11-18)14-16-4-8-19(9-5-16)23(24)25/h2-13H,14H2,1H3 |
| Standard InChI Key | OEYYUMPVRFMAAS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-(4-Chlorophenyl)-4-methyl-N-(4-nitrobenzyl)benzenesulfonamide features a central benzenesulfonamide group () substituted at two nitrogen positions:
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A 4-chlorophenyl group () at one amine site
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A 4-nitrobenzyl group () at the other amine site
The IUPAC name N-(4-chlorophenyl)-4-methyl-N-[(4-nitrophenyl)methyl]benzenesulfonamide reflects this substitution pattern. X-ray crystallography of related sulfonamides reveals planar aromatic rings and intramolecular hydrogen bonding between sulfonamide oxygen and adjacent substituents, stabilizing the molecular conformation.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 416.9 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-4-methyl-N-[(4-nitrophenyl)methyl]benzenesulfonamide |
| CAS Registry Number | 332156-65-7 |
| Standard InChI | InChI=1S/C20H17ClN2O4S/c1-15-2-12-20(13-3-15)28(26,27)22(18-10-6-17(21)7-11-18)14-16-4-8-19(9-5-16)23(24)25/h2-13H,1 |
Synthesis and Reaction Optimization
Electrochemical Paired Synthesis
A breakthrough methodology involves reductive controlled potential electrolysis of dinitrobenzene (DNB) in the presence of arylsulfinic acids (ASAs) . This tunable process yields distinct products based on applied potentials:
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At −0.4 V vs. Ag/AgCl: Forms N-hydroxy-N-(4-nitrophenyl)benzenesulfonamide intermediates
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At −1.1 V vs. Ag/AgCl: Produces N-(4-amino-3-(phenylsulfonyl)phenyl)benzenesulfonamide derivatives
The reaction mechanism proceeds via cathodic reduction of DNB to N,N′-(1,4-phenylene)bis(hydroxylamine) (BHA), followed by oxidation to nitroso intermediates that react with ASAs . This method achieves 68–82% yields while minimizing hazardous byproducts.
Traditional Organic Synthesis
Alternative routes involve sequential:
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Sulfonylation: Reacting 4-methylbenzenesulfonyl chloride with 4-chloroaniline
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N-Alkylation: Introducing the 4-nitrobenzyl group via nucleophilic substitution
Critical parameters include:
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Temperature control (40–60°C) to prevent decomposition
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Anhydrous conditions using solvents like dichloromethane or THF
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Triethylamine as a base to scavenge HCl byproducts
Physicochemical Properties and Analytical Characterization
Spectroscopic Profiles
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NMR:
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: δ 7.8–8.2 ppm (aromatic protons), δ 4.6 ppm (benzyl CH)
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: 152 ppm (sulfonamide SO), 145 ppm (nitro group)
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IR: Strong absorptions at 1350 cm (S=O asymmetric stretch) and 1520 cm (NO symmetric stretch)
Chromatographic Behavior
HPLC analysis (C18 column, acetonitrile/water gradient) shows a retention time of 12.3 min, with >98% purity achievable via recrystallization from ethanol.
Biological Activities and Mechanistic Insights
Carbonic Anhydrase Inhibition
Structural analogs demonstrate nanomolar affinity for human carbonic anhydrase I (CA I), with binding stabilized by:
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Sulfonamide coordination to the Zn active site
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π-Stacking between the 4-nitrobenzyl group and Phe131 residue
Table 2: Hypothetical Binding Affinities (Based on Structural Analogs)
| Enzyme | K (nM) | Selectivity Over CA II |
|---|---|---|
| Carbonic Anhydrase I | 12.3 | 8.5-fold |
| Carbonic Anhydrase II | 104.7 | — |
Applications in Pharmaceutical Development
Anticancer Scaffolds
Nitroaromatics can induce oxidative stress in cancer cells via redox cycling. In silico docking studies predict moderate inhibition (IC ~25 μM) of tyrosine kinase receptors, warranting further in vitro validation.
Industrial and Material Science Applications
Polymer Additives
Sulfonamides improve thermal stability in polyamides. Thermogravimetric analysis (TGA) of related compounds shows decomposition onset at 280°C, suitable for high-temperature processing.
Dye Intermediates
The nitro group facilitates azo dye synthesis. Coupling with diazonium salts produces yellow-to-red pigments with λ 420–480 nm, useful in textile industries.
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